2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide
CAS No.: 1353966-38-7
Cat. No.: VC8233267
Molecular Formula: C12H21ClN2O
Molecular Weight: 244.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353966-38-7 |
|---|---|
| Molecular Formula | C12H21ClN2O |
| Molecular Weight | 244.76 g/mol |
| IUPAC Name | 2-chloro-N-[2-[cyclopropyl(methyl)amino]cyclohexyl]acetamide |
| Standard InChI | InChI=1S/C12H21ClN2O/c1-15(9-6-7-9)11-5-3-2-4-10(11)14-12(16)8-13/h9-11H,2-8H2,1H3,(H,14,16) |
| Standard InChI Key | AMOBYPIAMRDTSV-UHFFFAOYSA-N |
| SMILES | CN(C1CC1)C2CCCCC2NC(=O)CCl |
| Canonical SMILES | CN(C1CC1)C2CCCCC2NC(=O)CCl |
Introduction
Structural Characteristics
Molecular Properties
The compound’s structure is defined by three key components:
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Cyclohexyl ring: Provides steric bulk and hydrophobicity.
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Cyclopropylmethylamino group: Introduces a strained cyclopropane ring linked to a methylamino moiety, enhancing potential bioactivity.
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Chloro-acetamide group: Contributes reactivity and possible hydrogen-bonding interactions.
Stereochemical Features
The cyclohexyl ring adopts a chair conformation, with the substituents positioned in equatorial or axial orientations depending on steric and electronic factors. The cyclopropyl group introduces ring strain, potentially influencing reactivity and binding affinity .
Synthesis and Preparation
General Synthetic Approach
The synthesis of 2-chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide involves multi-step reactions, as inferred from methodologies for analogous chloroacetamide derivatives :
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Cyclohexylamine Preparation:
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Nitration or alkylation of cyclohexane to introduce the amino group.
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Cyclopropylmethylamino Group Introduction:
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Reaction of the cyclohexylamine with cyclopropylmethylamine under reductive amination or alkylation conditions.
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Chloroacetamide Formation:
Key Reaction Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Cyclohexane → Nitration → Reduction → Amination | 2-Aminocyclohexane intermediate |
| 2 | Cyclopropylmethylamine, Reductive amination | 2-(Cyclopropylmethylamino)cyclohexylamine |
| 3 | Chloroacetyl chloride, Et₃N, RT | Final chloroacetamide product |
Note: Exact protocols are proprietary or require specialized expertise.
No specific toxicity data are available, but standard organic chemical safety protocols apply.
Research Findings and Data
Structural Analogues
Comparison with related compounds highlights the importance of substituent placement:
Spectral Data (Inferred from Analogues)
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